molecular formula C7H3BrIN B573123 2-Bromo-5-iodobenzonitrile CAS No. 1252046-13-1

2-Bromo-5-iodobenzonitrile

Cat. No.: B573123
CAS No.: 1252046-13-1
M. Wt: 307.916
InChI Key: KXTNUMXYGMBTSV-UHFFFAOYSA-N
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Description

2-Bromo-5-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN It is a halogenated benzonitrile derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the sequential bromination and iodination of benzonitrile. The process begins with the bromination of benzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated product is then subjected to iodination using iodine or an iodinating agent like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be obtained.

    Coupling Products: Biaryl compounds or alkynyl-substituted benzonitriles.

    Reduction Products: 2-Bromo-5-iodobenzylamine.

Scientific Research Applications

2-Bromo-5-iodobenzonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the development of bioactive compounds and as a precursor in the synthesis of potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in developing new drugs with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodobenzonitrile is primarily related to its ability to undergo various chemical transformations. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-withdrawing nitrile group, which activates the aromatic ring towards electrophilic substitution and coupling reactions.

Comparison with Similar Compounds

  • 2-Bromo-5-chlorobenzonitrile
  • 2-Iodo-5-bromobenzonitrile
  • 2-Fluoro-5-iodobenzonitrile

Comparison: 2-Bromo-5-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated benzonitriles. The combination of these halogens allows for selective and sequential functionalization, making it a valuable intermediate in multi-step synthesis. Additionally, the presence of the nitrile group enhances its utility in various coupling and substitution reactions, distinguishing it from similar compounds with different halogen substituents.

Properties

IUPAC Name

2-bromo-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTNUMXYGMBTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662232
Record name 2-Bromo-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252046-13-1
Record name 2-Bromo-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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